molecular formula C28H20N2O2 B14911862 N,N'-di(naphthalen-1-yl)benzene-1,2-dicarboxamide

N,N'-di(naphthalen-1-yl)benzene-1,2-dicarboxamide

Cat. No.: B14911862
M. Wt: 416.5 g/mol
InChI Key: FYSZQKFORGNKED-UHFFFAOYSA-N
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Description

N,N’-Di-1-naphthylphthalamide is an organic compound known for its unique structural properties and diverse applications. It is a derivative of phthalimide, featuring two naphthyl groups attached to the nitrogen atoms of the phthalimide core. This compound is of significant interest in various fields, including organic electronics, materials science, and medicinal chemistry.

Properties

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-N,2-N-dinaphthalen-1-ylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C28H20N2O2/c31-27(29-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(32)30-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H,(H,29,31)(H,30,32)

InChI Key

FYSZQKFORGNKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-1-naphthylphthalamide typically involves the condensation of phthalic anhydride with 1-naphthylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of N,N’-Di-1-naphthylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-1-naphthylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Di-1-naphthylphthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-1-naphthylphthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .

Comparison with Similar Compounds

Uniqueness: N,N’-Di-1-naphthylphthalamide stands out due to its dual naphthyl groups, which enhance its electronic properties and make it suitable for advanced applications in materials science and electronics .

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